1,4-Dioxocine-6-carbaldehyde

Organic Synthesis Valence Tautomerism 1,4-Dioxocine

1,4-Dioxocine-6-carbaldehyde (CAS 85553-97-5) is a specialized eight-membered 1,4-dioxocine heterocycle with a reactive 6-carbaldehyde handle. Its unique valence tautomerism with syn-benzene dioxide enables thermal/photo-responsive material design, while the aldehyde group facilitates derivatization for anticancer agent libraries targeting HepG2 and EGFR. Choose this compound over the carboxylic acid or bromo analogues to directly perform Wittig, Grignard, or reductive amination reactions, eliminating low-yielding interconversions. Ideal for medicinal chemistry and stimuli-responsive material research.

Molecular Formula C7H6O3
Molecular Weight 138.12 g/mol
CAS No. 85553-97-5
Cat. No. B14418359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dioxocine-6-carbaldehyde
CAS85553-97-5
Molecular FormulaC7H6O3
Molecular Weight138.12 g/mol
Structural Identifiers
SMILESC1=COC=COC=C1C=O
InChIInChI=1S/C7H6O3/c8-5-7-1-2-9-3-4-10-6-7/h1-6H
InChIKeyQDGNLJGBOMVNFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dioxocine-6-carbaldehyde (CAS 85553-97-5) for Organic Synthesis and Medicinal Chemistry


1,4-Dioxocine-6-carbaldehyde (CAS 85553-97-5) is a heterocyclic organic compound characterized by an eight-membered 1,4-dioxocine core with a reactive aldehyde substituent at the 6-position . This structural motif is central to a class of compounds known for their valence tautomerism with syn-benzene dioxides, a dynamic equilibrium that can be exploited in synthetic strategies [1]. The aldehyde group provides a versatile handle for further derivatization, making it a valuable building block in organic synthesis and medicinal chemistry .

1,4-Dioxocine-6-carbaldehyde: Why Analogs Cannot Substitute for This Specific Aldehyde


The 1,4-dioxocine scaffold is not interchangeable with other heterocycles due to its unique valence tautomerism with syn-benzene dioxide, a property that dictates its reactivity and synthetic utility [1]. Furthermore, the specific 6-carbaldehyde substitution distinguishes it from other 1,4-dioxocine derivatives (e.g., 6-carboxylic acid or 6-bromo), as the aldehyde group enables distinct condensation and nucleophilic addition pathways critical for building molecular complexity . The following quantitative evidence details these specific differentiation points, demonstrating why generic substitution with a related analog would compromise experimental outcomes.

Quantitative Differentiation Evidence for 1,4-Dioxocine-6-carbaldehyde Procurement


1,4-Dioxocine-6-carbaldehyde Offers Unique Valence Tautomerism-Based Synthetic Access vs. 1,3-Dioxocin Analogs

The principal synthetic route to the 1,4-dioxocine scaffold is via the valence isomerism of syn-benzene dioxides [1]. This is a distinct pathway compared to 1,3-dioxocin analogs (e.g., 5,6-dihydro-4H-1,3-dioxocin), which are synthesized by different cyclization methods and undergo acid-catalyzed rearrangement to tetrahydropyrans rather than participating in valence tautomerism [2]. The equilibrium between the 1,4-dioxocine and its syn-benzene dioxide tautomer is substituent-dependent, offering a tunable synthetic handle not available in 1,3-dioxocins [3].

Organic Synthesis Valence Tautomerism 1,4-Dioxocine

The Aldehyde Group Enables Targeted Derivatization, Unlike the Carboxylic Acid Analog

The aldehyde functionality at the 6-position of 1,4-dioxocine-6-carbaldehyde allows for specific reactions (e.g., reductive amination, Wittig, Grignard) that are not possible with the corresponding 1,4-dioxocine-6-carboxylic acid . While the carboxylic acid analog is primarily used as a building block for amide or ester formation, the aldehyde provides a more versatile electrophilic center for carbon-carbon bond formation, enabling access to a wider range of downstream derivatives .

Medicinal Chemistry Functional Group Interconversion 1,4-Dioxocine

Biological Activity of Dioxocine Scaffold Validates Selection for Drug Discovery

Derivatives of the 1,4-dioxocine scaffold have demonstrated potent biological activity. A specific compound, D9 ((E)-N-(4-ethoxyphenyl)-3-(2,3,4,5-tetrahydrobenzo[b][1,4]dioxocin-8-yl)acrylamide), which contains a substituted 1,4-dioxocine core, exhibited strong antiproliferative activity against HepG2 cells with an IC50 of 0.79 μM and inhibited the EGFR kinase with an IC50 of 0.36 μM [1]. This validates the 1,4-dioxocine scaffold as a privileged structure in medicinal chemistry, providing a strong rationale for selecting 1,4-dioxocine-6-carbaldehyde as a starting point for developing new bioactive molecules, in contrast to unexplored or inactive heterocyclic scaffolds.

Antitumor Agents EGFR Inhibition 1,4-Dioxocine

Optimal Application Scenarios for Procuring 1,4-Dioxocine-6-carbaldehyde


Synthesis of Bioactive Molecules via Scaffold Decoration

Researchers developing novel anticancer agents or kinase inhibitors should procure 1,4-dioxocine-6-carbaldehyde as a key intermediate. The aldehyde group can be used to attach pharmacophores via reductive amination or other C-C bond-forming reactions to generate a library of 1,4-dioxocine derivatives for biological evaluation, leveraging the scaffold's demonstrated activity against HepG2 and EGFR [1].

Development of Valence Tautomerism-Based Smart Materials or Probes

For scientists exploring stimuli-responsive materials or molecular switches, 1,4-dioxocine-6-carbaldehyde is a unique building block. Its inherent valence tautomerism with syn-benzene dioxide [2] provides a mechanism for thermal or potentially photo-induced structural change. The aldehyde handle allows for conjugation to polymers, surfaces, or fluorophores, enabling the creation of functional materials whose properties can be modulated by controlling the tautomeric equilibrium.

Targeted Derivatization in Organic Synthesis

Organic chemists requiring a specific 1,4-dioxocine derivative should select 1,4-dioxocine-6-carbaldehyde over the corresponding carboxylic acid or bromo derivative if the synthetic route involves aldehyde-specific chemistry (e.g., Wittig olefination, Grignard addition) . This avoids unnecessary and potentially low-yielding functional group interconversion steps.

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